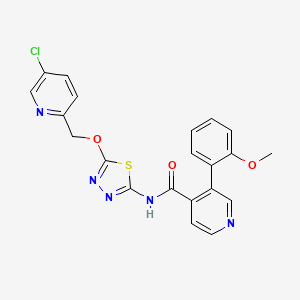

PolQi2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H16ClN5O3S |

|---|---|

Molecular Weight |

453.9 g/mol |

IUPAC Name |

N-[5-[(5-chloro-2-pyridinyl)methoxy]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C21H16ClN5O3S/c1-29-18-5-3-2-4-15(18)17-11-23-9-8-16(17)19(28)25-20-26-27-21(31-20)30-12-14-7-6-13(22)10-24-14/h2-11H,12H2,1H3,(H,25,26,28) |

InChI Key |

REZMONWROTVQHG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C=CN=C2)C(=O)NC3=NN=C(S3)OCC4=NC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of PolQi2: A Technical Guide to a Novel DNA Polymerase Theta Helicase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PolQi2 is a potent and selective small molecule inhibitor of the helicase domain of DNA Polymerase Theta (Polθ), a key enzyme in the alternative end-joining (alt-EJ) DNA repair pathway. By specifically targeting the N-terminal helicase function of Polθ, this compound effectively suppresses alt-EJ, a crucial mechanism for the survival of cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. This targeted inhibition also significantly enhances the precision and efficiency of CRISPR/Cas9-mediated gene editing by reducing unwanted insertions and deletions (indels) and off-target effects, particularly when used in combination with inhibitors of the DNA-dependent protein kinase (DNA-PK). This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the helicase activity of DNA Polymerase Theta (Polθ).[1][2] Polθ is a multi-domain enzyme that plays a critical role in microhomology-mediated end-joining (MMEJ), a form of alternative end-joining (alt-EJ) for repairing DNA double-strand breaks (DSBs).[3] The N-terminal helicase domain of Polθ is responsible for unwinding DNA at the break site to reveal microhomologous sequences that are then used to align and join the broken ends.

By inhibiting this helicase function, this compound prevents the necessary DNA unwinding, thereby blocking the initiation of the MMEJ pathway. This leads to an accumulation of unresolved DSBs, particularly in cells that are deficient in high-fidelity DNA repair pathways like homologous recombination (HR) and are therefore highly dependent on alt-EJ for survival. This dependency creates a synthetic lethal relationship, where the inhibition of Polθ by this compound is selectively toxic to HR-deficient cancer cells.

Furthermore, in the context of CRISPR/Cas9 gene editing, the alt-EJ pathway is a major source of undesirable insertions and deletions (indels) at the target site. By suppressing this pathway, this compound, especially in concert with DNA-PK inhibitors that block the non-homologous end-joining (NHEJ) pathway, channels the repair of Cas9-induced DSBs towards the desired homology-directed repair (HDR) pathway, thereby increasing the efficiency and precision of gene editing.[4]

Below is a diagram illustrating the central role of Polθ in the alt-EJ pathway and the point of intervention for this compound.

Quantitative Data

The efficacy of this compound has been quantified in cellular assays. The following tables summarize the key quantitative data available for this compound and its application in combination with a DNA-PK inhibitor.

| Compound | Assay Type | Metric | Value | Cell Line |

| This compound | Microhomology-mediated deletion | IC50 | 0.238 µM | Not specified |

Table 1: In Vitro/Cellular Activity of this compound.

| Treatment | Cell Line | Effect on ssDNA Integration (fold increase) | Effect on Indels (fold decrease) |

| AZD7648 (1 µM) + this compound (3 µM) | HEK293T | 3.9 | 56.3 |

| AZD7648 (1 µM) + this compound (3 µM) | hiPSCs | 11.3 | 4.9 |

Table 2: Enhancement of CRISPR/Cas9 Gene Editing Precision by Combined Inhibition of DNA-PK (AZD7648) and Polθ (this compound).[4]

| Treatment | Target Sites | Effect |

| AZD7648 (1 µM) + this compound (3 µM) | HEK3 and HEK4 on- and off-target sites | Reduced on-target and off-target Indels |

Table 3: Effect of Combined DNA-PK and Polθ Inhibition on Cas9 Off-Target Effects.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's mechanism of action.

Biochemical Polθ Helicase Unwinding Assay

This protocol is a generalized method for assessing the helicase activity of Polθ and the inhibitory effect of compounds like this compound.

Objective: To measure the DNA unwinding activity of purified Polθ helicase domain and determine the IC50 of this compound.

Materials:

-

Purified recombinant human Polθ helicase domain (N-terminal fragment).

-

Fluorescently labeled DNA substrate: a duplex DNA with a 3' single-stranded overhang. One strand is labeled with a fluorophore (e.g., FAM) and the other with a quencher (e.g., DABCYL) in close proximity, such that fluorescence is quenched in the duplex state.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.

-

ATP solution.

-

This compound stock solution in DMSO.

-

Stop Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM EDTA, 0.5% SDS.

-

96-well or 384-well plates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer to the desired final concentrations.

-

In each well of the plate, add the Polθ helicase enzyme to the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescently labeled DNA substrate and ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), allowing the helicase to unwind the DNA substrate. As the substrate is unwound, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Stop the reaction by adding the Stop Buffer.

-

Measure the fluorescence intensity in each well using a fluorescence plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Microhomology-Mediated End Joining (MMEJ) Assay

This protocol describes a cell-based assay to measure the efficiency of MMEJ and the inhibitory effect of this compound.

Objective: To quantify the frequency of MMEJ events in a cellular context and determine the cellular IC50 of this compound.

Materials:

-

HEK293T cells (or other suitable cell line).

-

A reporter plasmid system designed to detect MMEJ events. This typically involves a plasmid carrying a reporter gene (e.g., GFP or Luciferase) that is disrupted by a specific sequence flanked by microhomologies. A functional reporter is only produced upon successful MMEJ-mediated repair of a targeted DSB within this sequence.

-

Expression plasmid for a site-specific nuclease (e.g., CRISPR/Cas9 with a specific sgRNA) that targets the reporter plasmid.

-

This compound stock solution in DMSO.

-

Cell culture medium and reagents.

-

Transfection reagent.

-

Flow cytometer or luminometer.

Procedure:

-

Seed HEK293T cells in 24- or 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO (vehicle control) for 1-3 hours prior to transfection.

-

Co-transfect the cells with the MMEJ reporter plasmid and the nuclease expression plasmid using a suitable transfection reagent.

-

Incubate the cells for 48-72 hours to allow for DSB induction, repair via MMEJ, and expression of the reporter protein.

-

For a GFP-based reporter, harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. For a luciferase-based reporter, lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the reporter signal to a co-transfected control plasmid (e.g., expressing a different fluorescent protein or luciferase) to account for variations in transfection efficiency.

-

Calculate the percentage of MMEJ inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the cellular IC50 value.

Quantification of CRISPR/Cas9 Off-Target Effects

This protocol outlines a general approach to assess the impact of this compound on the off-target activity of the CRISPR/Cas9 system.

Objective: To quantify the frequency of Cas9-induced mutations at known off-target sites in the presence and absence of this compound.

Materials:

-

HEK293T cells.

-

Expression plasmids for Cas9 and an sgRNA with known off-target sites.

-

This compound and DNA-PK inhibitor (e.g., AZD7648) stock solutions in DMSO.

-

Genomic DNA extraction kit.

-

PCR primers specific for the on-target and off-target loci.

-

High-fidelity DNA polymerase for PCR.

-

Next-generation sequencing (NGS) platform.

Procedure:

-

Seed HEK293T cells and allow them to adhere.

-

Treat the cells with either DMSO (control), the DNA-PK inhibitor alone, or a combination of the DNA-PK inhibitor and this compound.

-

Transfect the cells with the Cas9 and sgRNA expression plasmids.

-

Incubate the cells for 48-72 hours.

-

Harvest the cells and extract genomic DNA.

-

Amplify the on-target and predicted off-target regions by PCR using locus-specific primers.

-

Prepare the PCR amplicons for next-generation sequencing.

-

Sequence the amplicons and analyze the data to identify and quantify the frequency of insertions and deletions (indels) at each locus.

-

Compare the indel frequencies at off-target sites between the different treatment conditions to determine the effect of this compound on Cas9 specificity.

Conclusion

This compound represents a significant advancement in the targeted inhibition of the alt-EJ DNA repair pathway. Its specific action on the helicase domain of Polθ provides a powerful tool for both basic research into DNA repair mechanisms and the development of novel therapeutic strategies for HR-deficient cancers. Moreover, its application in combination with DNA-PK inhibitors demonstrates a clear path towards improving the safety and efficacy of CRISPR/Cas9-based gene therapies by minimizing unwanted genetic alterations. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to further explore and harness the potential of this compound.

References

Role of Polθ helicase domain in DNA repair

An In-depth Technical Guide on the Role of the Polθ Helicase Domain in DNA Repair

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DNA Polymerase Theta (Polθ) is a critical multifunctional enzyme in the theta-mediated end joining (TMEJ) pathway, an alternative, error-prone mechanism for repairing DNA double-strand breaks (DSBs). While its C-terminal polymerase domain carries out DNA synthesis, the N-terminal helicase-like domain (HLD) performs a series of crucial, non-canonical functions that are essential for the TMEJ process. This domain is not a conventional DNA-unwinding helicase but rather a specialized ATP-dependent molecular motor. Its primary roles include displacing single-strand DNA-binding proteins like RPA and RAD51 from resected DNA ends, bridging the two DNA ends to facilitate synapsis, and promoting the annealing of short microhomology sequences. These activities are vital for suppressing homologous recombination and channeling repair towards TMEJ. Due to the reliance of many homologous recombination-deficient cancers on this pathway, the Polθ helicase domain has emerged as a prime target for novel cancer therapeutics. This guide details the structure, enzymatic activities, molecular functions, and therapeutic relevance of the Polθ helicase domain, supported by quantitative data, experimental methodologies, and process diagrams.

Structure and Classification of the Polθ Helicase-Like Domain (HLD)

The N-terminal helicase-like domain of Polθ is classified as a member of Superfamily 2 (SF2) of helicases, specifically within the Ski2-like family.[1] Its structure most closely resembles archaeal DNA repair helicases such as Hel308 and Hjm, indicating deep evolutionary conservation.[1][2] The core of the HLD is composed of two prototypical RecA-like subdomains (RecA1 and RecA2) that house the essential machinery for its function.[1] This includes the conserved SF2 motifs I-VI, which are responsible for coupling ATP binding and hydrolysis to conformational changes, and motifs for binding single-stranded DNA (ssDNA).[1]

Crystal and cryo-electron microscopy structures have revealed that the Polθ HLD can form a tetrameric assembly.[3][4][5] This oligomeric state is proposed to be functionally important, potentially creating a scaffold to capture and align the two broken DNA ends required for the end-joining process.[4][5]

Core Enzymatic Activities

While termed a "helicase" domain, the enzymatic profile of Polθ HLD is unique and tailored to its specific roles in TMEJ. For a long time, it was considered an ATPase that lacked the processive DNA duplex unwinding activity typical of canonical helicases.[1][2] However, more recent evidence has clarified its unwinding capabilities.

Key activities include:

-

ssDNA-dependent ATPase Activity: The HLD possesses a robust ATPase activity that is strongly stimulated by the presence of ssDNA.[5][6][7] This ATP hydrolysis provides the energy for its motor functions, including translocation along ssDNA and the displacement of other proteins.[1][8]

-

DNA Unwinding and Translocation: Contrary to early reports, recent studies have demonstrated that the Polθ helicase domain can efficiently unwind DNA with a 3' to 5' polarity.[9][10] It can act on various substrates, including those with 3' or 5' overhangs, blunt ends, and model replication forks.[9][10] It also effectively unwinds RNA-DNA hybrids.[9][10] This unwinding activity may play a role in clearing secondary structures or preparing the DNA ends for annealing.

-

Protein Displacement: A central function of the HLD is the ATP-dependent removal of proteins bound to the 3' ssDNA overhangs generated at DSBs.[11][12] It is highly proficient at stripping Replication Protein A (RPA) from ssDNA, a crucial step to expose microhomology regions for annealing.[8][13] The HLD also shows a limited capacity to disassemble RAD51 filaments, an activity that actively suppresses the competing homologous recombination (HR) pathway.[1][8][13]

-

Strand Annealing and DNA Bridging: The HLD can promote the annealing of complementary ssDNA strands.[1][2] This activity is inhibited by RPA but can be overcome by the HLD's ATPase-driven RPA displacement function.[1] Furthermore, the HLD can physically bridge two separate DNA molecules, a function critical for bringing the distal ends of a DSB into proximity (synapsis) to facilitate repair.[8][13]

Quantitative Data on Polθ Helicase Domain Activities

The following table summarizes key quantitative parameters reported for the Polθ helicase domain's enzymatic activities.

| Parameter | Substrate/Condition | Value | Reference |

| DNA Binding Affinity (Kd) | ssDNA | Low nM range | [5][14] |

| ATPase Activity | Stimulated by ssDNA | Robust activity reported, comparable to other helicases | [5][7] |

| Unwinding Polarity | DNA duplex | 3' to 5' | [9][10] |

| Processivity | ssDNA translocation | Highly processive motor protein | [8][13] |

Role in the Theta-Mediated End Joining (TMEJ) Pathway

The TMEJ pathway, also known as microhomology-mediated end joining (MMEJ), is a specialized DSB repair pathway that relies on short (2-15 bp) homologous sequences to align and join broken DNA ends.[15][16] The Polθ helicase domain orchestrates the critical early steps of this process.

Signaling Pathway and Mechanism

The diagram below illustrates the sequential steps of TMEJ, highlighting the central role of the Polθ helicase domain.

Caption: The TMEJ pathway initiated by a DSB, highlighting Polθ helicase activity.

The process unfolds as follows:

-

DSB Resection: After a DSB occurs, exonucleases resect the 5' ends, creating 3' ssDNA overhangs.[17]

-

RPA Coating: These ssDNA tails are rapidly coated by RPA, which protects them from further degradation and prevents the formation of secondary structures.[8] However, RPA also blocks the annealing of microhomologies.[12]

-

Polθ-HLD Mediated RPA Displacement: The Polθ HLD is recruited to the break site. Using the energy from ATP hydrolysis, it translocates along the ssDNA and actively displaces the bound RPA proteins.[11][12] This is the rate-limiting step for TMEJ and clears the DNA for subsequent steps.

-

DNA Synapsis and Microhomology Search: The HLD, likely in its tetrameric form, captures and bridges the two DNA ends.[8][13] It then facilitates the search for and annealing of short microhomology sequences between the two overhangs.[18][19]

-

Polymerization and Ligation: Once a microhomology is annealed, the Polθ polymerase domain extends the 3' ends to fill any remaining gaps. The final nicks are sealed by DNA Ligase I or III to complete the repair, often resulting in small deletions or insertions at the repair junction.[15][16]

Competition with Homologous Recombination (HR)

The Polθ HLD plays a decisive role in the choice between TMEJ and the high-fidelity HR repair pathway. By displacing RPA and RAD51, it actively antagonizes the formation of the RAD51 nucleoprotein filament required to initiate HR.[11][20] This establishes a competitive balance where the activity of Polθ-HLD channels DSB repair away from HR and towards the error-prone TMEJ pathway.

Caption: Polθ helicase activity directs repair pathway choice between HR and TMEJ.

Therapeutic Implications in Drug Development

The TMEJ pathway is minimally used in healthy cells, which prefer high-fidelity repair mechanisms like HR and canonical non-homologous end joining (NHEJ).[21] However, many cancers exhibit deficiencies in these primary repair pathways. Notably, tumors with mutations in BRCA1 or BRCA2 are HR-deficient (HRD) and become critically dependent on Polθ and the TMEJ pathway for survival and proliferation.[22][23]

This dependency creates a synthetic lethal relationship: inhibiting Polθ in HRD cancer cells is highly toxic to the cancer cells while having minimal effect on healthy, HR-proficient cells.[21][24] This makes the Polθ enzyme, and specifically its helicase domain, a highly attractive target for cancer therapy.[22][25] Small molecule inhibitors targeting the ATPase activity of the Polθ helicase domain are currently in preclinical and clinical development as a targeted therapy for HRD tumors, such as certain breast, ovarian, prostate, and pancreatic cancers.[22][24]

Detailed Experimental Protocols

Characterizing the unique functions of the Polθ helicase domain requires a suite of specialized biochemical and biophysical assays.

Protocol 1: DNA-Stimulated ATPase Assay

This assay measures the rate of ATP hydrolysis by the Polθ HLD in the presence of a DNA cofactor.

-

Objective: To quantify the ATPase activity of the Polθ HLD and determine its dependence on a DNA substrate.

-

Methodology:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT).

-

Enzyme and DNA: Add purified recombinant Polθ HLD protein to the buffer at a final concentration of 10-100 nM. Add a ssDNA cofactor (e.g., a 40-80 nt poly-dT oligonucleotide) at a saturating concentration (e.g., 200 nM).

-

Initiation: Start the reaction by adding a mixture of cold ATP and radiolabeled [γ-³²P]ATP to a final concentration of 1-2 mM.

-

Incubation: Incubate the reaction at 37°C. Take time points (e.g., 0, 5, 10, 15, 30 minutes) by removing aliquots and quenching them with an equal volume of 0.5 M EDTA.

-

Analysis: Spot a small volume of each quenched time point onto a thin-layer chromatography (TLC) plate (e.g., PEI-cellulose). Develop the TLC plate in a chromatography buffer (e.g., 0.5 M LiCl, 1 M formic acid) to separate the hydrolyzed free phosphate (³²Pi) from the unhydrolyzed [γ-³²P]ATP.

-

Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the spots corresponding to ³²Pi and ATP using a phosphorimager. Calculate the percentage of ATP hydrolyzed at each time point and determine the initial reaction rate.

-

Protocol 2: Single-Molecule FRET (smFRET) RPA Displacement Assay

This advanced assay directly visualizes the removal of RPA from ssDNA by the Polθ HLD in real-time.

-

Objective: To observe and quantify the dynamics of RPA displacement by the Polθ HLD.

-

Methodology:

-

DNA Substrate Preparation: Synthesize a DNA substrate consisting of a duplex region and a 3' ssDNA tail. Label the DNA with a FRET donor (e.g., Cy3) at the ssDNA/dsDNA junction and a FRET acceptor (e.g., Cy5) at the distal end of the ssDNA tail. The flexible ssDNA will result in a mid-FRET state.

-

Surface Immobilization: Immobilize the biotinylated end of the DNA substrate to a streptavidin-coated quartz slide for total internal reflection fluorescence (TIRF) microscopy.

-

RPA Binding: Flow in purified RPA. RPA binding will straighten and stiffen the ssDNA tail, separating the donor and acceptor fluorophores and leading to a stable low-FRET state.

-

Displacement Reaction: Initiate the reaction by flowing in a buffer containing the purified Polθ HLD and ATP.

-

Data Acquisition: Record the fluorescence signals from individual molecules using a TIRF microscope. The displacement of RPA by the translocating Polθ HLD will cause the ssDNA to become flexible again, resulting in a return to the mid-FRET state.

-

Analysis: Analyze the time traces of FRET efficiency for hundreds of individual molecules to determine the rate and processivity of RPA displacement.

-

Caption: Experimental workflow for a single-molecule RPA displacement assay.

Protocol 3: Strand Unwinding (Helicase) Assay

This assay detects the ability of the Polθ HLD to separate a DNA duplex.

-

Objective: To determine if Polθ HLD can unwind a duplex DNA substrate and to establish its polarity.

-

Methodology:

-

Substrate Preparation: Create a DNA substrate with a duplex region and a 3' or 5' ssDNA overhang. One strand is typically radiolabeled (e.g., with ³²P) or fluorescently labeled.

-

Reaction Mixture: Prepare a reaction buffer containing purified Polθ HLD.

-

Initiation: Add the DNA substrate and ATP to the reaction mixture to start the unwinding reaction. A "trap" strand (an unlabeled oligonucleotide complementary to the labeled strand) is often included to prevent re-annealing of the displaced strand.

-

Incubation: Incubate at 37°C for a defined period.

-

Termination: Stop the reaction by adding a stop buffer containing EDTA and a loading dye.

-

Analysis: Resolve the reaction products on a non-denaturing polyacrylamide gel. The unwound, labeled single-strand product will migrate faster than the intact duplex substrate.

-

Quantification: Visualize the gel using autoradiography or fluorescence imaging and quantify the percentage of the substrate that has been unwound.

-

References

- 1. Probing the Structure and Function of Polymerase θ Helicase-like Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing the structure and function of polymerase θ helicase-like domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure of the Helicase Domain of DNA Polymerase Theta Reveals a Possible Role in the Microhomology-Mediated End-Joining Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of the Helicase Domain of DNA Polymerase Theta Reveals a Possible Role in the Microhomology-Mediated End-Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Polymerase θ: A Unique Multifunctional End-Joining Machine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Polymerase theta (Polθ) – an error-prone polymerase necessary for genome stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Polymerase θ-helicase efficiently unwinds DNA and RNA-DNA hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polymerase θ-helicase efficiently unwinds DNA and RNA-DNA hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The helicase domain of Polθ counteracts RPA to promote alt-NHEJ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The helicase domain of Polθ counteracts RPA to promote alt-NHEJ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polymerase theta-helicase promotes end joining by stripping single-stranded DNA-binding proteins and bridging DNA ends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Polymerase θ Coordinates Multiple Intrinsic Enzymatic Activities during DNA Repair [mdpi.com]

- 15. Mechanism of microhomology-mediated end-joining promoted by human DNA polymerase θ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of Microhomology-Mediated End-Joining Promoted by Human DNA Polymerase Theta - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structural basis for Polθ-helicase DNA binding and microhomology-mediated end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. mdpi.com [mdpi.com]

- 21. ideayabio.com [ideayabio.com]

- 22. researchgate.net [researchgate.net]

- 23. Mammalian polymerase θ promotes alternative NHEJ and suppresses recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Targeting Polymerase Theta (POLθ) for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

Polθ: A Multifunctional Enzyme at the Core of Alternative End-Joining and a Key Target in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DNA Polymerase theta (Polθ), encoded by the POLQ gene, is a unique, error-prone DNA polymerase that serves as the central actuator for an alternative DNA double-strand break (DSB) repair pathway known as Theta-Mediated End-Joining (TMEJ). This pathway, a major form of alternative end-joining (alt-EJ), is characterized by its reliance on microhomology to anneal and process broken DNA ends. Polθ is a large, multidomain enzyme featuring a C-terminal A-family polymerase domain and an N-terminal helicase-like domain, which work in concert to repair DSBs that are inaccessible to or fail to be repaired by high-fidelity pathways like homologous recombination (HR) or canonical non-homologous end-joining (c-NHEJ).[1][2] While minimally expressed in healthy somatic tissues, Polθ is frequently overexpressed in various cancers, particularly those with deficiencies in the HR pathway, such as tumors harboring BRCA1 or BRCA2 mutations.[3] This dependency creates a synthetic lethal relationship, positioning Polθ as a high-priority therapeutic target for a significant subset of breast, ovarian, and other cancers.[3] This guide provides a comprehensive overview of the molecular mechanisms of Polθ, its biochemical activities, key experimental methodologies for its study, and the rationale for its targeting in cancer drug development.

Introduction to DNA Double-Strand Break Repair and Alternative End-Joining

DNA double-strand breaks are among the most cytotoxic forms of DNA damage. To safeguard genomic integrity, cells have evolved two primary repair mechanisms: the highly accurate, template-dependent homologous recombination (HR) pathway, which is active in the S and G2 phases of the cell cycle, and the more rapid but potentially mutagenic canonical non-homologous end-joining (c-NHEJ) pathway, which is active throughout the cell cycle.[3]

However, when these primary pathways are unavailable or compromised—for instance, in HR-deficient cancer cells or when DNA ends are incompatible with c-NHEJ machinery—cells rely on alternative, error-prone repair mechanisms.[3] The most prominent of these is Theta-Mediated End-Joining (TMEJ), a form of microhomology-mediated end-joining (MMEJ) that is uniquely driven by Polθ.[3][4] TMEJ utilizes short stretches of complementary sequence (2–10 base pairs) flanking the break to align and join the ends.[4] This process is inherently mutagenic, often resulting in deletions and templated insertions at the repair site, which can contribute to genomic instability and cancer evolution.[3][4]

Polθ: A Unique Multifunctional Protein

Polθ is the only known human polymerase that possesses an intrinsic helicase-like domain, making it a unique, self-contained DNA repair machine.[3] It is comprised of three principal domains connected by a long, unstructured central region.[3][4]

-

N-Terminal Helicase-Like Domain (HLD): A Superfamily 2 (SF2) helicase that exhibits robust single-stranded DNA (ssDNA)-dependent ATPase activity.[2][3] While it shows limited canonical DNA unwinding activity in some assays, its crucial roles include displacing Replication Protein A (RPA) from resected DNA ends and promoting the annealing of microhomologous sequences.[3][5]

-

Central Domain: A largely disordered region with no known enzymatic function. It contains RAD51-binding motifs that may contribute to the suppression of HR.[3]

-

C-Terminal Polymerase Domain: An A-family DNA polymerase that lacks 3'-5' proofreading exonuclease activity, rendering it error-prone.[2][3] This domain is responsible for the DNA synthesis steps of TMEJ, including extending the annealed microhomologies and filling resulting gaps. It possesses a unique terminal transferase activity, capable of both template-dependent and -independent nucleotide addition.[3]

Structural analyses have shown that both the helicase and polymerase domains can form dimers, and the full-length protein may exist as dimers or even tetramers, which is thought to help tether and stabilize the two DNA ends during repair.[3]

The Mechanism of Polθ-Mediated End-Joining (TMEJ)

The TMEJ pathway proceeds through a coordinated, multi-step process orchestrated by the dual enzymatic functions of Polθ.

-

Initiation and End Resection: Following a DSB, the ends are resected by nucleases such as the Mre11-Rad50-Nbs1 (MRN) complex and CtIP, creating 3' ssDNA overhangs. These overhangs are quickly coated by RPA, which must be removed for TMEJ to proceed.[6]

-

RPA Displacement and Synapsis: The Polθ helicase-like domain binds to the RPA-coated ssDNA. Using the energy from ATP hydrolysis, it actively displaces RPA, exposing the ssDNA for homology searching.[3]

-

Microhomology Annealing: Polθ aligns the two DNA ends and facilitates the annealing of short microhomologous sequences (≥2 bp).[6]

-

End-Bridging Synthesis: The Polθ polymerase domain extends the 3' terminus of one annealed strand, using the opposing overhang as a template (in trans). This "end-bridging" synthesis stabilizes the synaptic complex. If the microhomology is not at the very end of the overhang, this creates a 3' flap.[6]

-

Flap Removal and Gap Filling: The 3' flap is removed by a nuclease, and the polymerase domain of Polθ fills any remaining gaps. This synthesis step is often mutagenic, with Polθ's terminal transferase activity capable of adding non-templated nucleotides, leading to insertions.[3]

-

Ligation: The final nick in the DNA backbone is sealed by DNA Ligase III (LIG3) to complete the repair process.[3]

Biochemical Activities of Polθ Domains

The unique enzymatic capabilities of Polθ's two domains are central to its function in TMEJ. Quantitative analysis reveals an enzyme adapted for low-fidelity, highly specialized repair tasks.

Helicase-Like Domain (HLD)

The HLD is a DNA-dependent ATPase, but its primary role is not large-scale DNA unwinding. Instead, its activity is focused on substrate remodeling at the break site.

| Parameter | Value / Description | Reference(s) |

| Enzyme Family | Superfamily 2 (SF2) DNA Helicase | [2] |

| ATPase Activity | Robustly stimulated by ssDNA. | [3] |

| Kinetic Parameters | Specific Km and kcat values are not consistently reported across literature; activity is confirmed to be ATP-dependent. | [3] |

| Primary Functions | 1. ATP-dependent displacement of RPA from ssDNA. 2. Promotion of ssDNA annealing. | [3][5] |

| Unwinding Activity | Can unwind various DNA substrates including those with 3' or 5' overhangs and RNA-DNA hybrids with a 3'-5' polarity, though this is not considered its primary role in TMEJ. | [5] |

Polymerase Domain

The polymerase domain is highly error-prone and possesses unique synthesis capabilities that generate the characteristic "scars" of TMEJ.

| Parameter | Value / Description | Reference(s) |

| Enzyme Family | A-family DNA Polymerase | [3] |

| Proofreading | Lacks 3'→5' exonuclease (proofreading) activity. | [3] |

| Fidelity | Low; single-base substitution error rate of ~2.4 x 10-3, comparable to error-prone Y-family polymerases. | [2] |

| Processivity | Moderate; able to incorporate up to 100 nucleotides per binding event in vitro. | [7] |

| Specialized Activities | 1. Terminal Transferase: Adds templated and non-templated nucleotides to a 3' end. 2. End-Bridging Synthesis: Uses an opposing overhang as a template (in trans). 3. "Snap-back" Synthesis: Can use the same strand as a template (in cis). 4. 5'-dRP Lyase Activity: Potential role in base excision repair. | [3] |

Key Experimental Methodologies

The study of Polθ and the alt-EJ pathway relies on a combination of in vitro biochemical assays and cell-based reporter systems.

In Vitro MMEJ Assay

This assay directly measures the ability of purified Polθ to join DNA substrates mimicking resected DSBs.

-

Principle: Two DNA oligonucleotides are designed to form a substrate with 3' ssDNA overhangs containing microhomology. One strand is typically radiolabeled (e.g., with 32P).

-

Methodology:

-

Substrate Preparation: Anneal a 5'-radiolabeled oligonucleotide to a longer, unlabeled template strand to create a partial ssDNA (pssDNA) substrate with a defined 3' overhang.[8]

-

Reaction: Incubate the pssDNA substrate (e.g., 50 nM) with purified Polθ (e.g., 20 nM) in a reaction buffer (e.g., 25 mM Tris-HCl pH 8.8, 10 mM MgCl₂, 1 mM DTT, 20 µM dNTPs, 2 mM ATP) at 37°C.[8]

-

Termination: Stop the reaction by adding EDTA and Proteinase K to degrade the polymerase.[8]

-

Analysis: Resolve the DNA products on a non-denaturing polyacrylamide gel. The formation of a higher molecular weight band, representing the joined dimer of the initial substrate, indicates a successful MMEJ event.[8]

-

Visualization: Visualize the radiolabeled DNA using a phosphorimager.

-

ATPase Activity Assay (Malachite Green)

This colorimetric assay measures the ATPase activity of the Polθ helicase domain by detecting the release of inorganic phosphate (Pi).

-

Principle: The malachite green molybdate reagent forms a colored complex with free orthophosphate released from ATP hydrolysis. The absorbance of this complex is directly proportional to the amount of ATP hydrolyzed.[9]

-

Methodology:

-

Reaction Setup: In a 96-well plate, add purified Polθ-HLD to a reaction buffer containing ssDNA (as a stimulator) and MgCl₂.

-

Initiation: Start the reaction by adding a defined concentration of ATP. Incubate at room temperature for a set time (e.g., 15-30 minutes).[9]

-

Termination & Color Development: Stop the reaction by adding the malachite green working reagent. This reagent is acidic and simultaneously terminates the enzymatic reaction while initiating color development. Incubate for 15-30 minutes at room temperature.[9][10]

-

Measurement: Read the absorbance at ~620-630 nm using a microplate reader.[9]

-

Quantification: Determine the amount of Pi released by comparing the absorbance to a standard curve generated with known phosphate concentrations.

-

Helicase Unwinding Assay

This assay measures the ability of Polθ-HLD to separate duplex DNA.

-

Principle: A DNA substrate is created with a duplex region and a 3' or 5' ssDNA tail, which serves as a loading site for the helicase. One strand is labeled (e.g., with a fluorophore or radioisotope), and the other strand may contain a quencher. Unwinding separates the strands, leading to a detectable signal change or a shift in mobility on a gel.[5][11]

-

Methodology:

-

Substrate: Prepare a forked DNA substrate by annealing a labeled oligonucleotide to a longer complementary strand.

-

Reaction: Incubate the substrate with purified Polθ-HLD in a buffer containing ATP and an unlabeled "trap" oligonucleotide that is complementary to the displaced strand (this prevents re-annealing).[5]

-

Analysis: Resolve the reaction products on a non-denaturing polyacrylamide gel. The unwound, labeled single strand will migrate faster than the duplex substrate.

-

Detection: Visualize and quantify the amount of unwound product using fluorescence scanning or phosphorimaging.

-

Cellular Reporter Assay for Alt-EJ (EJ2-GFP)

This cell-based assay quantifies the efficiency of alt-EJ in vivo.

-

Principle: A reporter construct, EJ2-GFP, is stably integrated into the genome of a cell line. The construct contains a GFP coding sequence that is disrupted by an I-SceI endonuclease recognition site, followed by stop codons. The I-SceI site is flanked by 8 bp of microhomology. When a DSB is induced by I-SceI expression, repair by alt-EJ using the microhomology restores the GFP reading frame, leading to GFP expression.[1][12]

-

Methodology:

-

Cell Line: Use a cell line stably expressing the EJ2-GFP reporter (e.g., U2OS-EJ2-GFP).[13]

-

Treatment: Transfect cells with a plasmid expressing the I-SceI endonuclease to induce DSBs. Co-transfect with siRNAs or treat with small molecule inhibitors to assess their effect on alt-EJ.

-

Incubation: Culture cells for 48-72 hours to allow for DSB repair and GFP expression.

-

Analysis: Harvest the cells and quantify the percentage of GFP-positive cells using flow cytometry. A decrease in the GFP signal relative to a control indicates inhibition of the alt-EJ pathway.[1]

-

Polθ as a Therapeutic Target in Oncology

The reliance of certain cancers on Polθ for survival makes it a compelling drug target. The central therapeutic strategy is based on the concept of synthetic lethality.

The Principle of Synthetic Lethality with HR Deficiency

In normal cells, DSBs are primarily repaired by the high-fidelity HR pathway. TMEJ, driven by Polθ, serves as a minor backup pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the HR pathway is non-functional. These cells become critically dependent on Polθ and TMEJ to repair DSBs and survive.[3]

This creates a synthetic lethal interaction: inhibiting Polθ in an HR-deficient cancer cell cripples its ability to repair DSBs, leading to catastrophic genomic instability and cell death. In contrast, inhibiting Polθ in healthy, HR-proficient cells has a minimal effect, as they can still rely on the robust HR pathway. This provides a therapeutic window to selectively kill cancer cells while sparing normal tissue.[3]

References

- 1. Detection of Alternative End-Joining in HNSC Cell Lines Using DNA Double-Strand Break Reporter Assays [bio-protocol.org]

- 2. DNA polymerase θ (POLQ), double-strand break repair, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Polymerase theta (Polθ) – an error-prone polymerase necessary for genome stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Polymerase θ-helicase efficiently unwinds DNA and RNA-DNA hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Microhomology-Mediated End-Joining Promoted by Human DNA Polymerase Theta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Polλ promotes microhomology-mediated end-joining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eubopen.org [eubopen.org]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. DNA helicase DNA unwinding and ATPase assays [profoldin.com]

- 12. researchgate.net [researchgate.net]

- 13. DNA Damage Response Factors from Diverse Pathways, Including DNA Crosslink Repair, Mediate Alternative End Joining - PMC [pmc.ncbi.nlm.nih.gov]

PolQi2: A Selective Inhibitor of DNA Polymerase Theta (Polθ) for Enhanced Genome Editing

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PolQi2, a selective small-molecule inhibitor of the helicase domain of DNA Polymerase Theta (Polθ). Polθ is a key enzyme in the alternative end-joining (alt-EJ) or theta-mediated end-joining (TMEJ) pathway, a DNA double-strand break (DSB) repair mechanism. Due to its role in promoting error-prone DNA repair, Polθ has emerged as a significant target for therapeutic intervention, particularly in oncology and gene editing. This compound has demonstrated potent and selective inhibition of Polθ's helicase activity, leading to improved precision and efficiency in CRISPR/Cas9-mediated gene editing, especially when used in combination with DNA-dependent protein kinase (DNA-PK) inhibitors. This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to DNA Polymerase Theta (Polθ) and this compound

DNA double-strand breaks (DSBs) are highly cytotoxic lesions that, if not properly repaired, can lead to genomic instability, cellular senescence, or apoptosis. Eukaryotic cells have evolved multiple DSB repair pathways, including the high-fidelity homologous recombination (HR) and the more error-prone non-homologous end-joining (NHEJ). An alternative, mutagenic pathway known as alternative end-joining (alt-EJ) or theta-mediated end-joining (TMEJ) becomes critical for cell survival in certain contexts, particularly in HR-deficient cancers.

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is the central enzyme in the TMEJ pathway.[1] It is a unique multifunctional protein containing an N-terminal helicase domain and a C-terminal polymerase domain.[2] The helicase domain is responsible for unwinding DNA at the break site and annealing microhomology sequences, while the polymerase domain extends the annealed ends.[2]

This compound is a potent and selective inhibitor that specifically targets the N-terminal helicase domain of Polθ.[3][4] By inhibiting this domain, this compound effectively blocks the TMEJ pathway.[3][5] This targeted inhibition has been shown to significantly enhance the precision of CRISPR/Cas9-mediated gene editing by reducing the frequency of insertions and deletions (InDels) that arise from error-prone repair.[4]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by targeting the helicase domain of Polθ. This domain is crucial for the initial steps of TMEJ, where it unwinds the DNA ends of a double-strand break and facilitates the annealing of short microhomology sequences present on the single-stranded overhangs. By inhibiting the helicase activity, this compound prevents the proper alignment and processing of the DNA ends, thereby suppressing the TMEJ pathway. This shifts the balance of DNA repair towards other pathways, and in the context of gene editing, can favor homology-directed repair (HDR) when a donor template is provided.

The targeted inhibition of the helicase domain distinguishes this compound from other Polθ inhibitors that may target the polymerase domain.[4] This specificity allows for a focused disruption of the TMEJ pathway.

Quantitative Data for this compound

The efficacy and selectivity of this compound have been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Parameter | Value | Reference |

| Microhomology (MH)-Mediated Deletion Assay | IC50 | 0.238 µM | [6] |

Table 2: Cellular Activity of this compound in Gene Editing (in combination with DNA-PK inhibitor AZD7648)

| Cell Line | Target Locus | This compound Concentration | DNA-PKi (AZD7648) Concentration | Effect on ssDNA Integration (vs. DNA-PKi alone) | Effect on InDels (vs. DNA-PKi alone) | Reference |

| HEK293T | gMej, gDel, gIns | 3 µM | 1 µM | Up to 11.3-fold increase | Up to 4.9-fold decrease | [4] |

| hiPSCs | gMej | 3 µM | 1 µM | Significant Increase | Significant Decrease | [4] |

| HeLa | Multiple | 3 µM | 1 µM | Enhanced precision | Reduced off-target effects | [5] |

| Jurkat | Multiple | 3 µM | 1 µM | Enhanced precision | Reduced off-target effects | [5] |

Signaling Pathways and Experimental Workflows

The Theta-Mediated End-Joining (TMEJ) Pathway and Point of this compound Inhibition

The following diagram illustrates the key steps of the TMEJ pathway and highlights the inhibitory action of this compound.

Caption: TMEJ pathway showing this compound inhibition of the Polθ helicase domain.

Experimental Workflow for Evaluating this compound Efficacy in Gene Editing

This diagram outlines a typical experimental workflow to assess the impact of this compound on CRISPR/Cas9-mediated gene editing efficiency and precision.

Caption: Workflow for assessing this compound's impact on gene editing outcomes.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the evaluation of this compound and similar compounds.[4]

Cell Culture and Transfection

-

Cell Maintenance : HEK293T cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Human induced pluripotent stem cells (hiPSCs) are cultured on Matrigel-coated plates in mTeSR1 medium. All cells are maintained at 37°C in a 5% CO2 atmosphere.

-

Transfection : For gene editing experiments, cells are seeded in 96-well plates. After 24 hours, cells are transfected with plasmids encoding SpCas9 and the specific single-guide RNA (sgRNA). For homology-directed repair (HDR) experiments, a single-stranded DNA (ssDNA) donor template is co-transfected. Transfection can be performed using reagents like Lipofectamine or via electroporation.

Compound Treatment

-

Preparation : this compound and the DNA-PK inhibitor (e.g., AZD7648) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

-

Treatment : Approximately 1-3 hours prior to transfection, the cell culture medium is replaced with fresh medium containing the inhibitors at their final desired concentrations (e.g., 3 µM for this compound and 1 µM for AZD7648). A DMSO-only control group should always be included.

-

Incubation : Cells are incubated with the compounds for the duration of the experiment, typically 72 hours post-transfection, before harvesting for analysis.

Analysis of Gene Editing Outcomes (TIDE/TIDER Protocol)

Tracking of Indels by Decomposition (TIDE) and its extension for templated events (TIDER) are computational methods to quantify genome editing outcomes from Sanger sequencing data.

-

Genomic DNA Extraction : Genomic DNA is isolated from the harvested cells using a standard DNA extraction kit.

-

PCR Amplification : The genomic region surrounding the target site is amplified by PCR from both the control (e.g., DMSO-treated) and experimental samples.

-

Sanger Sequencing : The PCR products are purified and subjected to standard Sanger sequencing. For TIDER analysis, a reference sequence trace from a sample containing the desired edit is also required.

-

Web-based Analysis : The resulting sequencing trace files (.ab1) are uploaded to the TIDE/TIDER web tool. The tool decomposes the sequence traces from the experimental samples and compares them to the control trace to identify and quantify the frequencies of different insertions, deletions, and, in the case of TIDER, the desired templated edit.

Conclusion

This compound is a valuable research tool for selectively inhibiting the helicase activity of DNA Polymerase Theta. Its ability to suppress the error-prone TMEJ pathway provides a powerful strategy for enhancing the precision and efficiency of CRISPR/Cas9-mediated gene editing. The synergistic effect observed with the co-inhibition of DNA-PK makes the "2iHDR" (dual inhibitor HDR) approach particularly promising for applications requiring high-fidelity genome modifications. This technical guide provides a foundational understanding of this compound's properties and a practical framework for its application and evaluation in a research setting. Further investigations into the broader applications of this compound, including its potential as a therapeutic agent in HR-deficient cancers, are warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Polymerase theta-helicase promotes end joining by stripping single-stranded DNA-binding proteins and bridging DNA ends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rapid Quantitative Evaluation of CRISPR Genome Editing by TIDE and TIDER [protocols.io]

- 5. Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Easy quantification of template-directed CRISPR/Cas9 editing - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Helicase Activity of Polθ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a unique multifunctional enzyme crucial for genomic stability in metazoans.[1] It is distinguished by its three-domain architecture: an N-terminal helicase-like domain (HLD), a large, unstructured central domain, and a C-terminal A-family DNA polymerase domain.[2][3][4] Polθ is a key player in an error-prone DNA double-strand break (DSB) repair pathway known as Theta-Mediated End Joining (TMEJ), also referred to as microhomology-mediated end joining (MMEJ) or alternative non-homologous end joining (alt-NHEJ).[3][4][5]

While minimally expressed in normal tissues, Polθ is frequently overexpressed in various cancers, particularly those deficient in other DNA repair pathways like Homologous Recombination (HR), such as cancers with BRCA1/2 mutations.[3][6][7] This dependency makes Polθ a compelling therapeutic target, with significant efforts underway to develop small-molecule inhibitors against its enzymatic functions.[1][6][7] This guide provides an in-depth exploration of the N-terminal helicase domain of Polθ, detailing its biochemical activities, the experimental protocols used for its characterization, and its critical role in DNA repair pathways.

The Helicase-Like Domain (HLD) of Polθ

The Polθ HLD is a member of the Superfamily 2 (SF2) of helicases and shares structural homology with the Ski2/Hel308 family.[8][9] It contains the conserved Walker A and B motifs essential for ATP binding and hydrolysis.[10] A key function of the HLD is its ssDNA-dependent ATPase activity, which fuels its various molecular actions.[3][8][9]

Initially, the Polθ HLD was reported to lack the canonical DNA unwinding activity characteristic of many helicases.[2][11] However, more recent studies have demonstrated that under specific assay conditions designed to prevent re-annealing, the Polθ HLD can efficiently unwind DNA with a 3' to 5' polarity.[4][12] This activity is not limited to standard DNA duplexes; the enzyme can also process substrates with 3' or 5' overhangs, blunt ends, and even RNA-DNA hybrids.[4] A notable characteristic of the HLD is its tendency to form a homotetramer in solution, a conformation believed to be important for its function in bridging DNA ends during repair.[8][9][11][12][13]

Core Biochemical Activities & Quantitative Data

The enzymatic functions of the Polθ HLD are central to its role in TMEJ. These activities include DNA-stimulated ATP hydrolysis, displacement of DNA-binding proteins, and DNA annealing and unwinding.

Table 1: DNA Binding & ATPase Activity of Polθ HLD

| Substrate | DNA Binding Affinity (Kd, nM) | ATPase Activity (kcat, s-1) |

| No DNA | N/A | ~0.02 |

| Single-stranded DNA (ssDNA) | 25 ± 2 | 1.8 ± 0.1 |

| 3' Overhang | 30 ± 5 | Data not consistently reported |

| 5' Overhang | 100 ± 10 | Data not consistently reported |

| Blunt Duplex DNA | > 1000 | Data not consistently reported |

Data synthesized from fluorescence polarization and ATPase assays reported in scientific literature.[8][9][14] Kd values indicate the concentration of Polθ HLD required to bind 50% of the DNA substrate. The ATPase activity is strongly stimulated by ssDNA.[14]

Table 2: Potency of Polθ Helicase Domain Inhibitors

| Inhibitor Type | Assay | Potency (IC50) |

| Small Molecule (Helicase) | ATPase (ADP-Glo) | Low nanomolar range |

| Small Molecule (Polymerase) | Primer Extension | Low nanomolar range |

Data from a comparative study on small molecule inhibitors targeting Polθ.[15] The specific IC50 values are often proprietary but are consistently reported in the low-nanomolar range in biochemical assays.[15]

Role in Theta-Mediated End Joining (TMEJ)

The TMEJ pathway is a crucial backup mechanism for repairing DSBs, especially in HR-deficient cancer cells. The helicase domain of Polθ orchestrates the initial critical steps of this pathway.

-

RPA Displacement : Following a DSB, the DNA ends are resected, creating 3' single-stranded overhangs that are quickly coated by Replication Protein A (RPA).[3][11] RPA must be removed to allow for the subsequent steps of repair. The Polθ HLD utilizes its ssDNA-dependent ATPase activity to translocate along the ssDNA and actively displace RPA proteins.[11][12][16] This activity is considered a central function of the helicase domain.[16][17]

-

DNA Synapsis and Annealing : Once RPA is removed, the exposed ssDNA overhangs are available for pairing. The tetrameric structure of the Polθ HLD is proposed to play a role in capturing and bridging the two DNA ends, a process known as synapsis.[11][12] Polθ then facilitates the annealing of short complementary sequences (microhomologies) between the two overhangs.[3][11] This annealing can be ATP-independent when ssDNA is bare, but requires ATP hydrolysis to occur on RPA-coated DNA.[11]

-

Coordination with the Polymerase Domain : After the microhomology-mediated annealing, the substrate is handed off to the C-terminal polymerase domain of Polθ. The polymerase extends the 3' ends, filling in any gaps, before the final nicks are sealed by a DNA ligase (such as Ligase I or III).[3] The helicase domain can also facilitate strand displacement synthesis by the polymerase domain.[4]

Experimental Protocols

Characterizing the helicase activity of Polθ involves several key biochemical assays. The following are detailed methodologies for two fundamental experiments.

DNA-Stimulated ATPase Assay

This assay measures the rate of ATP hydrolysis by the Polθ helicase domain, which is typically stimulated by the presence of ssDNA. The release of inorganic phosphate (Pi) or the consumption of ATP is monitored over time.

Principle: The rate of ATP hydrolysis (ATP → ADP + Pi) is measured. A common method is a coupled-enzyme assay where ATP regeneration is linked to NADH oxidation, which can be monitored by a decrease in absorbance at 340 nm. Alternatively, colorimetric methods that detect free phosphate, such as those using malachite green, are widely used.[18]

Methodology (Malachite Green-Based Endpoint Assay): [18]

-

Reaction Setup :

-

Prepare a 2X reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 100 µg/mL BSA).

-

Prepare a 2X solution of purified Polθ helicase domain (e.g., 20 nM final concentration) in 1X reaction buffer.

-

Prepare a 4X solution of DNA substrate (e.g., 40 nM final concentration of a 60-mer ssDNA oligonucleotide) in 1X reaction buffer.

-

Prepare a 4X solution of ATP (e.g., 4 mM final concentration) in 1X reaction buffer.

-

-

Assay Plate Preparation :

-

In a 96-well or 384-well plate, add 12.5 µL of 2X Polθ helicase solution to each well.

-

Add 6.25 µL of 4X DNA substrate. For a "no DNA" control, add 6.25 µL of buffer.

-

To initiate the reaction, add 6.25 µL of 4X ATP solution to each well for a final volume of 25 µL. Mix gently.

-

-

Incubation :

-

Incubate the plate at 37°C for a set time (e.g., 30 minutes).

-

-

Quenching and Detection :

-

Stop the reaction by adding 75 µL of a malachite green reagent. This reagent is typically acidic and contains molybdate, which complexes with the free phosphate.

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

-

Data Acquisition :

-

Read the absorbance at ~650 nm using a microplate reader.

-

-

Analysis :

-

Create a standard curve using known concentrations of phosphate (KH₂PO₄).

-

Convert the absorbance readings of the samples to the amount of phosphate produced and calculate the specific activity (e.g., in pmol Pi/min/µg protein).

-

DNA Unwinding (Helicase) Assay

This assay directly measures the ability of the Polθ HLD to separate a DNA duplex. A key modification from standard helicase assays is the inclusion of a "trap" oligonucleotide to prevent the separated strands from re-annealing, which was a confounding factor in early studies.[4]

Principle: A DNA substrate is created with a radiolabeled or fluorescently labeled strand annealed to a longer, unlabeled strand, creating a 3' overhang for Polθ to load onto. The helicase unwinds the duplex in the presence of ATP. The displaced, labeled single strand is captured by an unlabeled "trap" strand, preventing re-annealing. The unwound (single-stranded) and duplex (double-stranded) DNA are then separated by native polyacrylamide gel electrophoresis (PAGE) and quantified.[4][12]

Methodology (Radiolabel-Based Gel Shift Assay): [12][19]

-

Substrate Preparation :

-

Design an oligonucleotide (e.g., 40-mer) to be the labeled strand. Radiolabel its 5' end using T4 Polynucleotide Kinase and [γ-³²P]ATP.[19]

-

Anneal the labeled oligo to a longer, unlabeled complementary oligo (e.g., 70-mer) to create a duplex with a 30-nucleotide 3' ssDNA overhang. Purify the duplex substrate.

-

-

Reaction Setup :

-

Prepare a reaction mix in a suitable buffer (e.g., 25 mM HEPES-NaOH pH 7.0, 5 mM MgCl₂, 2 mM DTT, 40 mM KCl).

-

Add the purified Polθ helicase domain (e.g., 5-20 nM final concentration) to the buffer.[12]

-

Add the radiolabeled DNA substrate (e.g., 2 nM final concentration).[12]

-

Incubate for 5-10 minutes at room temperature to allow the enzyme to bind the DNA.

-

-

Initiation and Incubation :

-

Initiate the unwinding reaction by adding ATP to a final concentration of 2 mM, along with a high concentration of an unlabeled "trap" oligonucleotide (complementary to the labeled strand, e.g., 100 nM).[12]

-

Incubate the reaction at room temperature or 30°C for a defined time course (e.g., 0, 5, 10, 20 minutes).

-

-

Quenching :

-

Stop the reaction at each time point by adding a quench buffer containing EDTA (to chelate Mg²⁺), SDS, and Proteinase K (to digest the enzyme).[12]

-

-

Analysis :

-

Resolve the reaction products on a non-denaturing 12-15% PAGE gel.

-

Dry the gel and expose it to a phosphor screen.

-

Visualize the screen using a phosphorimager and quantify the bands corresponding to the unwound ssDNA and the remaining duplex DNA. Calculate the percentage of substrate unwound at each time point.

-

Conclusion and Future Directions

The helicase domain of Polθ is a highly dynamic and essential component of this critical DNA repair enzyme. Its primary roles—displacing RPA from resected DNA ends and then annealing microhomologies—are foundational to the TMEJ pathway. While its canonical DNA unwinding activity is less processive than that of other helicases, it is nonetheless a measurable and relevant function.[4] The dependence of HR-deficient cancers on Polθ makes its helicase domain a prime target for novel anti-cancer therapeutics.[7][13] Future research will likely focus on further elucidating the regulatory mechanisms governing HLD activity, its interplay with other DNA repair factors, and the development of highly specific inhibitors for clinical use. The detailed experimental protocols provided herein serve as a foundational resource for researchers aiming to investigate this important therapeutic target.

References

- 1. mdpi.com [mdpi.com]

- 2. Probing the Structure and Function of Polymerase θ Helicase-like Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Polymerase theta (Polθ) – an error-prone polymerase necessary for genome stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polymerase θ-helicase efficiently unwinds DNA and RNA-DNA hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ideayabio.com [ideayabio.com]

- 7. news-medical.net [news-medical.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure of the Helicase Domain of DNA Polymerase Theta Reveals a Possible Role in the Microhomology-Mediated End-Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Linking DNA polymerase theta structure and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The helicase domain of Polθ counteracts RPA to promote alt-NHEJ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Structure of the Helicase Domain of DNA Polymerase Theta Reveals a Possible Role in the Microhomology-Mediated End-Joining Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. The helicase domain of Polθ counteracts RPA to promote alt-NHEJ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Experimental and computational analysis of DNA unwinding and polymerization kinetics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CRISPR/Cas9 Gene Editing and the Role of PolQi2 in Enhancing Precision

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of CRISPR/Cas9 gene editing and explores the emerging role of PolQi2, a selective inhibitor of DNA Polymerase Theta (Polθ), in improving the precision and efficiency of this revolutionary technology. This document details the molecular mechanisms, experimental protocols, and quantitative outcomes associated with the strategic inhibition of DNA repair pathways to favor desired gene editing events.

Core Principles of CRISPR/Cas9 Gene Editing

The CRISPR/Cas9 system, originally derived from a bacterial adaptive immune system, has been repurposed into a powerful and versatile tool for genome engineering.[1][2] Its operation relies on two key components: the Cas9 nuclease and a single guide RNA (sgRNA).[2]

-

Cas9 Nuclease: This enzyme acts as a pair of "molecular scissors," capable of inducing a precise double-strand break (DSB) in a DNA sequence.[2]

-

Single Guide RNA (sgRNA): This synthetic RNA molecule contains a user-defined ~20 nucleotide sequence that is complementary to the target DNA locus.[2] The sgRNA directs the Cas9 nuclease to the specific genomic location to be edited.[2]

The introduction of a DSB by the Cas9-sgRNA complex triggers the cell's endogenous DNA repair mechanisms. The outcome of the gene editing event is determined by which of the two major repair pathways is utilized: Non-Homologous End Joining (NHEJ) or Homology-Directed Repair (HDR).[1][3][4]

DNA Double-Strand Break Repair Pathways

Non-Homologous End Joining (NHEJ): This is the predominant and more efficient repair pathway in most mammalian cells.[1] It functions by directly ligating the broken ends of the DNA back together.[1] However, this process is error-prone and frequently results in small, random insertions or deletions (indels) at the site of the DSB.[1] These indels can cause frameshift mutations, leading to the functional knockout of the targeted gene.[1] The key enzyme in the canonical NHEJ pathway is DNA-dependent protein kinase (DNA-PK).[5]

Homology-Directed Repair (HDR): This is a less frequent but more precise repair mechanism that is primarily active in the S and G2 phases of the cell cycle.[1] HDR utilizes a homologous DNA template to accurately repair the DSB.[1] Researchers can exploit this pathway by co-delivering an exogenous DNA template containing the desired genetic modification (e.g., a point mutation, insertion, or gene correction) flanked by sequences homologous to the regions surrounding the DSB.[3] This allows for the precise integration of the desired edit into the genome.[3]

Microhomology-Mediated End Joining (MMEJ) or Alternative-EJ: This is an alternative, error-prone repair pathway that becomes more active in the absence of canonical NHEJ or when DNA end resection has occurred.[4][5] MMEJ, also known as Theta-Mediated End Joining (TMEJ), relies on small stretches of microhomology (5-25 base pairs) on either side of the break to align and join the DNA ends.[1][3] This process is mediated by DNA Polymerase Theta (Polθ) and often results in deletions.[5][6] MMEJ is a significant contributor to the unintended, imprecise outcomes of CRISPR/Cas9 editing.[6]

The Role of DNA Polymerase Theta (Polθ) and its Inhibitor, this compound

DNA Polymerase Theta (Polθ) is a multifunctional enzyme with a key role in MMEJ.[7] It possesses both a C-terminal polymerase domain and an N-terminal helicase domain.[7] The helicase domain is involved in unwinding DNA and plays a crucial role in the annealing of microhomology regions during MMEJ.[7][8][9]

This compound is a selective small-molecule inhibitor that specifically targets the N-terminal helicase domain of Polθ.[10][11] By inhibiting this domain, this compound effectively suppresses the MMEJ pathway.[10][11] This has significant implications for CRISPR/Cas9 gene editing, as blocking this error-prone repair mechanism can shift the balance towards more precise editing outcomes.[5][10]

Recent research has demonstrated that the simultaneous inhibition of both the canonical NHEJ pathway (using a DNA-PK inhibitor such as AZD7648) and the MMEJ pathway (using this compound) can dramatically enhance the efficiency of HDR.[5][10] This combined inhibitor strategy, termed "2iHDR" (dual-inhibitor HDR), has been shown to boost the frequency of precise templated insertions while concurrently reducing the rates of indels and off-target effects.[5][10][12][13][14][15][16]

Data Presentation: Quantitative Outcomes of this compound and 2iHDR on CRISPR/Cas9 Editing

The following tables summarize the quantitative effects of this compound and the 2iHDR strategy on CRISPR/Cas9-mediated gene editing outcomes in human cell lines, as reported by Riesenberg et al. (2023).[10][16][17]

| Treatment Condition | Cell Line | Target Locus | % HDR (ssDNA Knock-in) | % Indels (NHEJ/MMEJ) | Fold Change in HDR | Fold Change in Indels |

| DMSO (Control) | HEK293T | gMej | 10.2 | 41.5 | - | - |

| AZD7648 (1 µM) | HEK293T | gMej | 20.1 | 20.3 | 2.0x | -2.0x |

| AZD7648 (1 µM) + this compound (3 µM) | HEK293T | gMej | 39.8 | 0.7 | 3.9x | -59.3x |

| DMSO (Control) | hiPSC | gMej | 1.8 | 35.1 | - | - |

| AZD7648 (1 µM) | hiPSC | gMej | 3.2 | 20.4 | 1.8x | -1.7x |

| AZD7648 (1 µM) + this compound (3 µM) | hiPSC | gMej | 20.4 | 7.1 | 11.3x | -4.9x |

Table 1: Effect of 2iHDR on HDR Efficiency and Indel Formation. Data is adapted from Riesenberg et al., 2023.[10][16][17] The use of a DNA-PK inhibitor (AZD7648) alone improves HDR, but the addition of this compound provides a significant synergistic effect, dramatically increasing precise knock-in events while suppressing indel formation.

| Treatment Condition | Target Site | On-Target Indels (%) | Off-Target Indels (HEK3 OT-1) (%) | Off-Target Indels (HEK3 OT-2) (%) |

| DMSO (Control) | HEK3 | 45.2 | 1.1 | 0.8 |

| AZD7648 (1 µM) | HEK3 | 25.1 | 0.5 | 0.4 |

| AZD7648 (1 µM) + this compound (3 µM) | HEK3 | 2.1 | <0.1 | <0.1 |

Table 2: Effect of 2iHDR on On-Target and Off-Target Indel Formation. Data is adapted from Riesenberg et al., 2023.[10] The 2iHDR strategy significantly reduces both on-target and off-target indel formation compared to the control and DNA-PK inhibitor alone.

Experimental Protocols

Protocol for CRISPR/Cas9 Gene Editing in HEK293T Cells with 2iHDR Enhancement

This protocol outlines a general procedure for performing CRISPR/Cas9-mediated gene editing in HEK293T cells, incorporating the 2iHDR strategy to enhance HDR efficiency.

Materials:

-

HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Plasmid encoding SpCas9 and the specific sgRNA

-

Single-stranded oligodeoxynucleotide (ssODN) or plasmid donor template for HDR

-

Transfection reagent (e.g., Lipofectamine 2000)

-

DNA-PK inhibitor (e.g., AZD7648)

-

Polθ inhibitor (this compound)

-

DMSO (for inhibitor stock solutions)

-

6-well plates

-

Phosphate-Buffered Saline (PBS)

-

Genomic DNA extraction kit

-

PCR reagents and primers flanking the target site

-

Sanger sequencing or Next-Generation Sequencing (NGS) service

Procedure:

-

Cell Seeding:

-

One day prior to transfection, seed 2.0 x 10^5 HEK293T cells per well in a 6-well plate with 2 mL of complete growth medium.

-

Ensure cells reach 70-80% confluency at the time of transfection.

-

-

Inhibitor Pre-treatment:

-

Prepare stock solutions of AZD7648 and this compound in DMSO.

-

Approximately 1-3 hours before transfection, add the inhibitors to the cell culture medium.[17]

-

-

Transfection:

-

Prepare the transfection complexes according to the manufacturer's protocol. For a single well in a 6-well plate, typically use:

-

2.5 µg of the Cas9/sgRNA plasmid.

-

For HDR, include the ssODN or plasmid donor template (the optimal amount should be determined empirically, but a starting point is a 3:1 molar ratio of donor to Cas9 plasmid).

-

-

Add the transfection complexes to the cells in the inhibitor-containing medium.

-

-

Post-Transfection Incubation:

-

Incubate the cells for 48-72 hours at 37°C and 5% CO2. The medium containing the inhibitors can be left on the cells during this period.

-

-

Genomic DNA Extraction and Analysis:

-

After incubation, harvest the cells and extract genomic DNA using a commercial kit.

-

Amplify the genomic region flanking the target site by PCR.

-

Analyze the PCR products to determine the editing efficiency and outcomes.

-

Protocol for Assessing Editing Outcomes using TIDE and ddPCR

Tracking of Indels by Decomposition (TIDE):

TIDE is a web-based tool that quantifies the frequency of indels from Sanger sequencing traces of a mixed cell population.[9]

-

PCR Amplification: Amplify the target region from the genomic DNA of both the edited and a control (unedited) cell population.

-

Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing using a forward primer.

-

TIDE Analysis:

-

Upload the Sanger sequencing files (.ab1) for both the control and edited samples to the TIDE web tool (--INVALID-LINK--).

-

Enter the 20-nucleotide sgRNA sequence.

-

The tool will provide the percentage of total editing efficiency and a breakdown of the different indel types and their frequencies.

-

Droplet Digital PCR (ddPCR) for HDR Quantification:

ddPCR provides highly sensitive and absolute quantification of specific DNA sequences, making it ideal for measuring the frequency of HDR events.[1][17]

-

Assay Design:

-

Design a TaqMan probe-based ddPCR assay with two probes:

-

A reference probe (e.g., with a HEX fluorophore) that binds to the unedited, wild-type allele.

-

An HDR-specific probe (e.g., with a FAM fluorophore) that binds only to the sequence containing the desired edit introduced by the donor template.

-

-

Design primers that amplify a region encompassing the edit site.

-

-

ddPCR Reaction Setup:

-

Prepare ddPCR reactions containing the genomic DNA sample, the primer/probe mix, and the ddPCR Supermix.

-

Generate droplets using a droplet generator.

-

-

PCR and Droplet Reading:

-

Perform PCR on the droplets.

-

Read the droplets on a droplet reader, which will count the number of positive droplets for each fluorophore (HEX for wild-type, FAM for HDR).

-

-

Data Analysis:

-

The software will calculate the concentration (copies/µL) of the wild-type and HDR alleles.

-

The percentage of HDR can be calculated as: (%HDR) = [HDR copies / (HDR copies + Wild-type copies)] * 100.

-

Mandatory Visualizations

CRISPR/Cas9 Mechanism and DNA Repair Pathway Choice

Caption: Workflow of CRISPR/Cas9-mediated gene editing and subsequent DNA repair pathway choices.

Mechanism of 2iHDR Strategy

Caption: The 2iHDR strategy inhibits NHEJ and MMEJ to enhance precise HDR outcomes.

This compound Inhibition of Polθ Helicase Domain in MMEJ

Caption: this compound inhibits the helicase domain of Polθ, blocking microhomology annealing in MMEJ.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. DNA repair pathway choices in CRISPR-Cas9 mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Repair Pathway Choices in CRISPR-Cas9-Mediated Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing [promega.ro]

- 6. Modifying DNA Repair Pathway Boosts CRISPR’s Accuracy | Technology Networks [technologynetworks.com]

- 7. Probing the Structure and Function of Polymerase θ Helicase-like Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Basis for Polθ-Helicase DNA Binding and Microhomology-Mediated End-Joining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of the Helicase Domain of DNA Polymerase Theta Reveals a Possible Role in the Microhomology-Mediated End-Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. [PDF] Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing | Semantic Scholar [semanticscholar.org]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Enhancing Gene Editing Precision with the PolQi2 Protocol

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction